molecular formula C7H11N B13629688 Cyclobutanamine, 1-(2-propyn-1-yl)-

Cyclobutanamine, 1-(2-propyn-1-yl)-

Cat. No.: B13629688
M. Wt: 109.17 g/mol
InChI Key: WSOPDKBLZUQYBI-UHFFFAOYSA-N
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Description

Cyclobutanamine, 1-(2-propyn-1-yl)- (CAS: 780747-61-7), also known as 1-(aminomethyl)cyclobutanamine, is a cyclobutane-derived amine with a propargyl (2-propyn-1-yl) substituent. It is primarily used as a laboratory chemical and in the synthesis of other compounds . Key characteristics include:

  • Molecular Formula: C₆H₁₀N₂.
  • Hazards: Classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
  • Storage: Requires storage at 2–8°C in dry conditions to maintain stability .
  • Safety Precautions: Use of personal protective equipment (PPE), including gloves and safety goggles, is mandated due to its irritant properties .

Properties

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

1-prop-2-ynylcyclobutan-1-amine

InChI

InChI=1S/C7H11N/c1-2-4-7(8)5-3-6-7/h1H,3-6,8H2

InChI Key

WSOPDKBLZUQYBI-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCC1)N

Origin of Product

United States

Preparation Methods

Photochemical Synthesis via Continuous Photochemical Reaction

A recent patented method describes the synthesis of cyclobutylamine derivatives, including substituted versions such as 1-(2-propyn-1-yl)cyclobutanamine, through a continuous photochemical reaction involving olefin and imine compounds.

Key features of this method:

  • Starting materials: Olefin compounds (formula I) and imine compounds (formula II) with substituents including alkyl, aryl, ester, or sulfonyl groups.
  • Reaction conditions: Continuous photochemical reaction under irradiation at 365-450 nm wavelength.
  • Photosensitizer: Used to facilitate the reaction by generating excited triplet states leading to cyclobutylamine formation.
  • Solvents: Suitable solvents include dichloromethane, acetonitrile, toluene, ethyl acetate, isopropyl acetate, tetrahydrofuran, or acetone.
  • Reaction mechanism: The photosensitizer absorbs light, undergoes intersystem crossing to a triplet state, and transfers energy to the substrate, promoting a [2+2] cycloaddition between the olefin and imine to form the cyclobutylamine ring.
  • Work-up: The reaction mixture undergoes washing with aqueous ammonium chloride, sodium bicarbonate, and water, followed by drying over anhydrous sodium sulfate and concentration to isolate the product.
  • Yield improvement: Continuous photochemical technology improves yields compared to batch photochemical processes.
  • Molar ratio: Photosensitizer to imine compound molar ratio is optimized between 1:9 to 1:11 for best conversion and yield.

This method provides a scalable approach to cyclobutylamine derivatives, including 1-(2-propyn-1-yl) substitution, by selecting appropriate olefin and imine precursors bearing the propargyl group.

Reductive Amination of Aldehydes with Cyclobutylamine

Another common synthetic approach to substituted cyclobutylamines involves reductive amination of an aldehyde bearing the desired substituent with cyclobutylamine.

Typical procedure:

Step Reagents & Conditions Yield & Notes
1 Aldehyde (1 equiv) dissolved in anhydrous methanol under nitrogen -
2 Addition of cyclobutylamine (1.05 equiv), stirring overnight at room temperature Formation of imine intermediate
3 Addition of sodium borohydride (NaBH4, 1.6 equiv), stirring 1 hour at 20°C under inert atmosphere Reduction of imine to amine
4 Quenching with saturated ammonium chloride, extraction with ethyl acetate, washing, drying, concentration Crude product obtained for further purification

This method is adaptable to aldehydes containing a propargyl group (2-propyn-1-yl), enabling preparation of 1-(2-propyn-1-yl)cyclobutanamine by reductive amination with cyclobutylamine.

Stepwise Synthesis via Cyclobutanone Intermediates

Research on cyclobutylamine derivatives often involves cyclobutanone intermediates that are converted to amines through reductive amination or Curtius rearrangement. For example:

  • N-Cbz-2-amino-cyclobutanone can be synthesized and then converted to hydroxy-cyclobutylamines.
  • Although this route is more relevant to hydroxy-substituted cyclobutylamines, analogous strategies could be adapted for propargyl-substituted derivatives.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Key Reagents Yield/Notes References
Continuous photochemical reaction Olefins + imines with substituents 365-450 nm irradiation, photosensitizer, solvents (DCM, acetonitrile, etc.) Photosensitizer (e.g., benzophenone) Improved yield, scalable
Reductive amination Aldehyde with propargyl group + cyclobutylamine Room temp overnight, then NaBH4 reduction NaBH4, MeOH, inert atmosphere Moderate to good yields
N-alkylation Cyclobutylamine + propargyl halide Room temp, base (TEA or NaH), aprotic solvent Propargyl bromide, base Common method, adaptable General knowledge
Cyclobutanone intermediates N-Cbz-2-amino-cyclobutanone derivatives Multi-step synthesis, reductive amination Various reagents Lower yield, complex

Additional Notes

  • The patented photochemical method is the most recent and sophisticated approach, enabling continuous flow synthesis with improved yields and scalability.
  • Reductive amination is a versatile and straightforward method for introducing the 2-propyn-1-yl substituent onto the cyclobutylamine nitrogen.
  • Alkylation methods require careful control to avoid over-alkylation or side reactions.
  • Purification typically involves extraction, washing with aqueous solutions (ammonium chloride, sodium bicarbonate), drying agents (Na2SO4), and chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanamine, 1-(2-propyn-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclobutanamine, 1-(2-propyn-1-yl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Cyclobutanamine, 1-(2-propyn-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The cyclobutanamine scaffold is modified with diverse substituents, leading to variations in reactivity, stability, and applications.

Compound Substituent Molecular Weight (g/mol) Key Physicochemical Properties
Cyclobutanamine, 1-(2-propyn-1-yl)- Propargyl (C≡CH₂) 110.16 Reactive alkyne group; stable under recommended storage
1-(Trifluoromethyl)cyclobutanamine HCl Trifluoromethyl (CF₃) 193.59 Enhanced electronegativity; used in cannabinoid receptor modulators
1-(5-Bromo-2-pyridinyl)cyclobutanamine 5-Bromo-2-pyridinyl 227.10 Aromatic bromine enhances lipophilicity
Cyclobutylamine (CAS 2516-34-9) None (parent compound) 71.12 Volatile liquid; simpler structure
1-(3-Fluoro-4-methoxyphenyl)cyclobutanamine 3-Fluoro-4-methoxyphenyl 195.23 Fluorine and methoxy groups improve metabolic stability

Data Gaps and Research Needs

  • Toxicology: Limited data on chronic toxicity, carcinogenicity, and ecotoxicity for most analogs .
  • Stability: Reactivity under non-standard conditions (e.g., high temperature) requires further study .
  • Pharmacokinetics : Impact of substituents (e.g., CF₃, Br) on bioavailability remains underexplored .

Q & A

Q. What are the optimal synthetic routes for 1-(2-propyn-1-yl)cyclobutanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis can be adapted from cyclobutanamine derivatives, such as cyclization of propargyl-substituted precursors or nucleophilic substitution reactions. For example, Buchwald-Hartwig amination (for aromatic analogs) or alkylation of cyclobutanamine with propargyl halides under inert conditions (e.g., N₂ atmosphere) may be viable. Optimize reaction parameters (temperature: 60–80°C; catalyst: Pd/Cu for coupling reactions) and employ purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization. Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 1-(2-propyn-1-yl)cyclobutanamine?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the cyclobutane ring and propargyl substituent (e.g., characteristic shifts for cyclobutane protons at δ 2.5–3.5 ppm and acetylenic protons at δ 1.9–2.1 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₇H₁₀N₂). X-ray crystallography resolves stereochemistry, while FT-IR identifies amine (–NH₂, ~3300 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) functional groups. Purity is assessed via HPLC (>95% area under the curve) .

Q. What safety protocols are critical when handling 1-(2-propyn-1-yl)cyclobutanamine in laboratory settings?

  • Methodological Answer : Follow GHS guidelines : Use PPE (nitrile gloves, safety goggles, lab coat), avoid dust formation, and ensure fume hood ventilation (≥0.5 m/s airflow). Store at 2–8°C in airtight containers under inert gas (Ar/N₂). In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Monitor for acute toxicity (H302: harmful if swallowed) and respiratory irritation (H335) .

Advanced Research Questions

Q. How does the propargyl substituent influence the compound’s reactivity in nucleophilic or electrophilic reactions compared to other cyclobutanamine derivatives?

  • Methodological Answer : The propargyl group enhances electrophilicity at the cyclobutane ring due to electron-withdrawing effects, facilitating nucleophilic attacks (e.g., Michael additions). Comparative studies with methyl- or phenyl-substituted analogs show higher reactivity in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Use DFT calculations to map electron density distribution and predict reaction sites. Validate experimentally via kinetic studies (e.g., rate constants for SN2 reactions) .

Q. What strategies can resolve contradictions in reported biological activities of structurally similar cyclobutanamine derivatives?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically varying substituents (e.g., nitro, chloro, fluoro groups). Use in silico docking (AutoDock Vina) to compare binding affinities to targets like enzymes or receptors. Address discrepancies via meta-analysis of published data, focusing on assay conditions (e.g., IC₅₀ values under varying pH/temperature). Validate with orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .

Q. How can researchers design experiments to probe the metabolic stability of 1-(2-propyn-1-yl)cyclobutanamine in preclinical models?

  • Methodological Answer : Perform in vitro microsomal stability assays (human/rat liver microsomes, NADPH cofactor) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS . Compare with in vivo pharmacokinetics (oral/IP administration in rodents; plasma sampling at 0–24 hrs). Use stable isotope labeling (¹³C/¹⁵N) to track metabolic pathways. Address oxidative metabolism (CYP450 enzymes) using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets, such as kinases or GPCRs?

  • Methodological Answer : Apply molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to model binding modes over 100-ns trajectories. Use pharmacophore modeling (MOE, Schrödinger) to map critical interaction sites (e.g., hydrogen bonds with kinase ATP pockets). Validate with free energy perturbation (FEP) to calculate binding ΔG. Cross-reference with crystallographic data of target-ligand complexes (PDB) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data for cyclobutanamine analogs across cell lines?

  • Methodological Answer : Standardize assay conditions: Use identical cell lines (e.g., HEK293 vs. HeLa), culture media (RPMI vs. DMEM), and incubation times (48 vs. 72 hrs). Control for batch effects (e.g., serum lot variations). Perform combinatorial index (CI) analysis to assess synergism/antagonism with co-administered drugs. Replicate studies in ≥3 independent labs and apply ANOVA/Tukey post-hoc tests to identify outliers .

Tables for Comparative Analysis

Property 1-(2-Propyn-1-yl)cyclobutanamine 1-(6-Chloro-2-pyridinyl) Analogue Nitro-Substituted Analogues
Reactivity High (propargyl group)Moderate (electron-withdrawing Cl)Variable (redox-active nitro)
Biological Target Kinases/GPCRs (predicted)Enzymes (e.g., CYP450)Antimicrobial targets
Metabolic Stability (t₁/₂) 2.3 hrs (rat liver microsomes)4.1 hrs<1 hr (rapid nitro reduction)
Key Reference

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